N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide

Catalog No.
S4148272
CAS No.
303084-82-4
M.F
C17H15ClN2O2
M. Wt
314.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazid...

CAS Number

303084-82-4

Product Name

N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide

IUPAC Name

4-chloro-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

InChI

InChI=1S/C17H15ClN2O2/c1-2-11-22-16-6-4-3-5-14(16)12-19-20-17(21)13-7-9-15(18)10-8-13/h2-10,12H,1,11H2,(H,20,21)/b19-12+

InChI Key

PHKGKYIJQOBEOA-XDHOZWIPSA-N

SMILES

C=CCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C=CCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)Cl

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Cl

The exact mass of the compound N'-[2-(allyloxy)benzylidene]-4-chlorobenzohydrazide is 314.0822054 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide is a synthetic organic compound characterized by its unique hydrazone structure. This compound features an allyloxy group attached to a benzylidene moiety, along with a 4-chloro substituent on the benzohydrazide framework. The molecular formula for this compound is C17H16ClN2O2C_{17}H_{16}ClN_{2}O_{2}, and it has a molecular weight of approximately 316.77 g/mol. The compound is typically synthesized as a pale yellow amorphous solid, with a melting point ranging from 158 to 160 °C .

The synthesis of N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide involves a nucleophilic addition reaction between 4-chlorobenzohydrazide and 4-allyloxybenzaldehyde. The reaction proceeds via the following steps:

  • Formation of Hydrazone: The hydrazone is formed when the carbonyl group of the aldehyde reacts with the amino group of the hydrazide.
  • Catalysis: The reaction is typically catalyzed by glacial acetic acid, which facilitates the nucleophilic attack.
  • Reflux and Purification: The mixture is refluxed for several hours, followed by cooling and crystallization to purify the product .

The general reaction can be summarized as follows:

4 Chlorobenzohydrazide+4 AllyloxybenzaldehydeAcetic AcidN 2 Allyloxy benzylidene 4 chlorobenzohydrazide\text{4 Chlorobenzohydrazide}+\text{4 Allyloxybenzaldehyde}\xrightarrow{\text{Acetic Acid}}\text{N 2 Allyloxy benzylidene 4 chlorobenzohydrazide}

N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide exhibits notable biological activities, particularly in antimicrobial studies. Research indicates that related compounds in its class have demonstrated significant anti-mycobacterial properties, suggesting potential applications in treating tuberculosis and other bacterial infections. Preliminary in vitro studies have shown that these compounds can inhibit the growth of Gram-positive bacteria, indicating their potential as antibacterial agents .

The synthesis method for N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide involves:

  • Refluxing: A mixture of 4-allyloxybenzaldehyde and 4-chlorobenzohydrazide is refluxed in an ethanolic solution.
  • Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).
  • Crystallization: After completion, the product is cooled, filtered, and recrystallized from ethanol to obtain pure N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide .

N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide has potential applications in various fields:

  • Pharmaceuticals: Its antimicrobial properties make it a candidate for drug development against bacterial infections.
  • Chemical Research: As a hydrazone derivative, it can be utilized in studies involving Schiff base chemistry and coordination compounds.

Interaction studies involving N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide have primarily focused on its binding affinity with specific biological targets such as enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis. Molecular docking studies suggest that this compound may effectively bind to the target enzyme, which is crucial for bacterial fatty acid biosynthesis . This interaction underlines its potential as an anti-tuberculosis agent.

Several compounds share structural similarities with N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide, including:

Compound NameStructureUnique Features
N'-(2-(Allyloxy)benzylidene)-4-hydroxybenzohydrazideContains a hydroxy group instead of chlorinePotential for different biological activity due to hydroxyl substitution
N'-(2-(Methoxy)benzylidene)-4-chlorobenzohydrazideMethoxy group instead of allyloxyVariation in electronic properties affecting reactivity
N'-(2-(Phenoxy)benzylidene)-4-chlorobenzohydrazidePhenoxy substituentMay exhibit different solubility and binding characteristics

These compounds highlight the uniqueness of N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide due to its specific allyloxy and chlorinated structures, which may influence its biological activity and chemical reactivity differently compared to its analogs.

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

314.0822054 g/mol

Monoisotopic Mass

314.0822054 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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